molecular formula C16H22ClNO2 B13732973 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride CAS No. 20232-60-4

6,7-Dimethoxy-1-pentylisoquinoline hydrochloride

Cat. No.: B13732973
CAS No.: 20232-60-4
M. Wt: 295.80 g/mol
InChI Key: CMPRBJPAMANBBO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-pentylisoquinoline hydrochloride (molecular formula: C₁₆H₂₁NO₂·HCl) is a substituted isoquinoline derivative characterized by methoxy groups at positions 6 and 7 of the aromatic ring and a pentyl chain at position 1 (). The compound’s structure is defined by:

  • Pentyl substituent: A five-carbon alkyl chain at position 1, enhancing lipophilicity compared to shorter alkyl or aromatic substituents.
  • Aromatic isoquinoline core: A planar heterocyclic system conducive to π-π stacking interactions.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability.

Properties

CAS No.

20232-60-4

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

6,7-dimethoxy-1-pentylisoquinolin-2-ium;chloride

InChI

InChI=1S/C16H21NO2.ClH/c1-4-5-6-7-14-13-11-16(19-3)15(18-2)10-12(13)8-9-17-14;/h8-11H,4-7H2,1-3H3;1H

InChI Key

CMPRBJPAMANBBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=[NH+]C=CC2=CC(=C(C=C21)OC)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Overview

Direct literature and patent sources specifically describing the preparation of 6,7-dimethoxy-1-pentylisoquinoline hydrochloride are limited. However, closely related compounds such as 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride have well-documented preparation methods that can be adapted or serve as a foundation for synthesizing the 1-pentyl derivative. The key synthetic strategy involves:

  • Starting from 3,4-dimethoxyphenethylamine or related substituted phenethylamines,
  • Formylation to introduce aldehyde functionality,
  • Cyclization to form the isoquinoline ring system,
  • Introduction of the pentyl substituent at the 1-position,
  • Conversion to the hydrochloride salt for isolation and purification.

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (Adaptable Method)

A highly efficient and industrially promising method is described in a 2019 patent (CN110845410A) for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride by a one-pot process, which can be modified for the 1-pentyl derivative by substituting the starting amine with 1-pentyl-3,4-dimethoxyphenethylamine or performing alkylation post-ring closure.

Key Steps:

Step Description Reagents Conditions Notes
1 Formylation of 3,4-dimethoxyphenethylamine Ethyl formate (preferred), methyl or isopropyl formate Reflux for 6 hours Produces intermediate 1
2 Reaction with oxalyl chloride Oxalyl chloride in acetonitrile or dichloromethane 10-20 °C, dropwise addition over 2 hours Forms intermediate 2
3 Catalytic ring closure Phosphotungstic acid catalyst Stirring 1 hour at room temp Forms intermediate 3
4 Solvent addition and reflux Methanol (preferred alcohol solvent) Reflux at 50-55 °C for 3 hours Produces target compound in solution
5 Crystallization and isolation Cooling to 5-10 °C, filtration, washing with methanol, drying under vacuum - Yields product as hydrochloride salt

Results from Example:

Parameter Value
Yield 75-80%
Purity (HPLC) >99.0%
Single impurity ≤0.16%
Physical form Pale yellow solid

This method is noted for its simplicity, high yield, high purity, low cost, and safety, with reduced waste and industrial scalability.

Structural Considerations and Alkylation for 1-Pentyl Substitution

The compound 6,7-dimethoxy-1-pentylisoquinoline hydrochloride differs by having a pentyl group at the nitrogen (1-position) of the isoquinoline ring. This substitution can be introduced by:

  • Using 1-pentyl-substituted phenethylamine as a starting material (if commercially available or synthesized),
  • Or performing N-alkylation of the isoquinoline nitrogen after ring closure using pentyl halides under controlled conditions.

The exact preparation of 1-pentyl-3,4-dihydroisoquinoline derivatives is less documented, but general alkylation methods for isoquinoline nitrogen are well established in organic synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield (%) Purity (%) Notes
One-pot method (CN110845410A) 3,4-dimethoxyphenethylamine, ethyl formate Oxalyl chloride, phosphotungstic acid, methanol Formylation, acylation, ring closure, crystallization 75-80 >99.0 Industrially scalable, high safety
Alkylation post-ring closure 6,7-dimethoxy-3,4-dihydroisoquinoline Pentyl halide, base N-alkylation Variable Dependent on conditions For introduction of pentyl group
Nitration and condensation (related quinoline synthesis) 3,4-dimethoxyacetophenone Nitric acid, dimethylformamide dimethyl acetal Nitration, condensation, hydrogenation Moderate to high Not specified Alternative route for quinoline derivatives

Analytical and Research Data

  • Purity analysis by HPLC confirms >99% purity for the one-pot synthesized compound.
  • Impurity profile shows single impurities ≤0.16%, meeting cGMP standards.
  • Physical characterization includes solid-state crystallization from methanol solvent.
  • No detailed spectral or mechanistic data for the 1-pentyl derivative specifically is available in open literature, indicating a need for further research.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-pentylisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6,7-Dimethoxy-1-pentylisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Key structural variations among analogs include substituents at position 1, the presence of hydrogenated rings (tetrahydroisoquinolines), and additional functional groups. Below is a comparative analysis:

Compound Position 1 Substituent Ring Saturation Additional Functional Groups Key Evidence
6,7-Dimethoxy-1-pentylisoquinoline hydrochloride Pentyl (C₅H₁₁) Aromatic None 11
6,7-Dimethoxy-1-methyl-THIQ* hydrochloride Methyl (CH₃) Tetrahydro None 1, 5, 12
6,7-Dimethoxy-1-(2-methylpropyl)-THIQ hydrochloride 2-methylpropyl Tetrahydro None 12
6,7-Dimethoxy-1-phenyl-THIQ Phenyl Tetrahydro Acetyl or sulfonyl groups at position 2 2, 14
3,4-Dihydropapaverine hydrochloride 3,4-Dimethoxybenzyl Dihydro Benzyl group at position 1 16
4-Chloro-6,7-dimethoxyquinoline Chlorine at position 4 Aromatic Chlorine substituent 10

*THIQ = 1,2,3,4-tetrahydroisoquinoline

Key Observations:
  • Ring Saturation: Tetrahydroisoquinolines (e.g., ) exhibit conformational flexibility, whereas aromatic isoquinolines (e.g., target compound, ) favor planar interactions.
  • Functional Groups: Sulfonyl or acetyl groups () introduce polarity, contrasting with the non-polar pentyl chain.

Pharmacological Implications (Inferred from Structural Trends)

  • Methoxy Groups: Common in bioactive isoquinolines (e.g., papaverine derivatives, ), these groups may modulate receptor binding via electron donation.
  • Alkyl vs. Aryl Substituents : Longer alkyl chains (e.g., pentyl) may enhance membrane permeability, while aryl groups (e.g., phenyl, ) could favor aromatic stacking in enzyme active sites.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of its precursor, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, using sodium hypochlorite in tert-butanol at 0–5°C. This method achieves high regioselectivity and avoids over-oxidation. Post-synthesis, purification via recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt . Key parameters include temperature control (<5°C) and stoichiometric ratios of the halogenating agent (1.05–1.1 eq) .

Q. How can researchers characterize the purity and structural integrity of 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy groups at positions 6 and 7) and pentyl chain integration. DMSO-d₆ is preferred for solubility .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>97%). Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 229.70 (M+H⁺) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when protected from moisture . For aqueous solutions, use phosphate buffer (pH 4.0) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in synthetic batches of 6,7-Dimethoxy-1-pentylisoquinoline hydrochloride?

  • Methodological Answer : Chiral HPLC using a CHIRALPAK® IA-3 column (3 µm, 4.6 × 150 mm) resolves enantiomers. Mobile phase: n-hexane/ethanol/diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Detection: polarimetric or circular dichroism (CD) at 254 nm. Retention times differ by >2 min for enantiomers .

Q. What strategies are effective for developing validated analytical methods (e.g., LC-MS/MS) for trace-level quantification in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol elution achieves >90% recovery from plasma .
  • LC-MS/MS Conditions :
  • Column: Kinetex XB-C18 (2.6 µm, 2.1 × 50 mm)
  • Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution)
  • Ionization: ESI+; MRM transitions m/z 229.70 → 154.10 (quantifier) and 229.70 → 137.05 (qualifier) .
  • Validation : Meet ICH Q2(R1) criteria for linearity (1–100 ng/mL, R² > 0.999), precision (RSD < 5%), and accuracy (90–110%) .

Q. How do deuterated analogs (e.g., 6,7-D₆-Dimethoxy derivatives) aid in metabolic pathway studies?

  • Methodological Answer : Synthesize deuterated analogs by substituting methoxy groups with CD₃O- via acid-catalyzed exchange. Use these isotopologs in mass spectrometry to track metabolic intermediates (e.g., demethylation or hydroxylation). The deuterium kinetic isotope effect (KIE) provides insights into rate-limiting enzymatic steps .

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